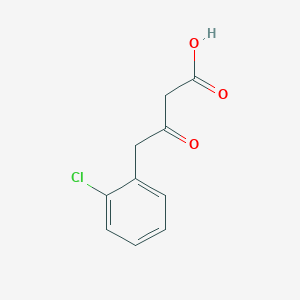
3-Oxo-4-(2-chlorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-4-(2-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-Oxo-4-(2-chlorophenyl)butanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:
- Building Block : It is used as a precursor in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
- Reactivity : The ketone and carboxylic acid functional groups enable diverse reactions such as:
- Condensation Reactions : Forming larger molecular structures.
- Reduction Reactions : Converting the ketone to alcohols.
- Substitution Reactions : Modifying the chlorophenyl group for further functionalization.
Biological Research
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : Studies have shown that compounds similar to this one can inhibit enzymes involved in critical metabolic pathways, including kynurenine 3-hydroxylase (KYN-3-OHase). This enzyme plays a role in neurodegenerative diseases by regulating the metabolism of tryptophan to neuroactive metabolites .
Potential Therapeutic Applications
The inhibition of KYN-3-OHase suggests that this compound may have therapeutic potential in treating conditions such as:
- Neurodegenerative Diseases : Including Alzheimer's disease, Huntington's disease, and Parkinson's disease. The modulation of kynurenine metabolism could help mitigate neurotoxic effects associated with these conditions .
Case Study 1: Kynurenine Pathway Modulation
A study investigated the effects of various derivatives of 4-oxo-butanoic acids on KYN-3-OHase activity. Results indicated that certain derivatives significantly inhibited the enzyme, leading to increased levels of kynurenic acid, which has neuroprotective properties .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives of this compound revealed that modifications to the chlorophenyl group could enhance biological activity and selectivity towards specific enzymes involved in metabolic pathways .
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : Its ability to act as a versatile intermediate allows for its use in creating specialty chemicals that have applications in pharmaceuticals and agrochemicals.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for complex organic molecules. |
| Biological Research | Potential enzyme inhibitor with implications for neurodegenerative disease treatment. |
| Industrial Production | Used in the synthesis of specialty chemicals and pharmaceuticals. |
Propiedades
Número CAS |
219975-11-8 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Clave InChI |
RFUFPERQWYOWKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)CC(=O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















